molecular formula C16H11NO3S B2740410 3-[(4-Nitrophenyl)methyl]thiochromen-4-one CAS No. 79530-09-9

3-[(4-Nitrophenyl)methyl]thiochromen-4-one

Cat. No.: B2740410
CAS No.: 79530-09-9
M. Wt: 297.33
InChI Key: PRJKJLDLSVSKLP-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenyl)methyl]thiochromen-4-one is a sulfur-containing heterocyclic compound. It belongs to the class of thiochromones, which are structurally related to chromones (benzopyrans). These compounds are known for their promising biological activities and are widely studied in medicinal chemistry .

Preparation Methods

The synthesis of 3-[(4-Nitrophenyl)methyl]thiochromen-4-one typically involves the reaction of 4-nitrobenzyl chloride with thiochroman-4-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at an elevated temperature until the desired product is formed .

Chemical Reactions Analysis

3-[(4-Nitrophenyl)methyl]thiochromen-4-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-Nitrophenyl)methyl]thiochromen-4-one has several scientific research applications:

Comparison with Similar Compounds

3-[(4-Nitrophenyl)methyl]thiochromen-4-one is unique due to its structural relationship with chromones and its sulfur-containing heterocyclic nature. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

3-[(4-nitrophenyl)methyl]thiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S/c18-16-12(10-21-15-4-2-1-3-14(15)16)9-11-5-7-13(8-6-11)17(19)20/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJKJLDLSVSKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CS2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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